molecular formula C11H22O2Si B15347506 Cyclohexyldiethoxy(methyl)silane

Cyclohexyldiethoxy(methyl)silane

Cat. No.: B15347506
M. Wt: 214.38 g/mol
InChI Key: RYZCGPNGORATOY-UHFFFAOYSA-N
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Description

Cyclohexyldiethoxy(methyl)silane is an organosilicon compound with the molecular formula

C11H24O2SiC_{11}H_{24}O_{2}SiC11​H24​O2​Si

. This compound is characterized by a cyclohexyl group attached to a silicon atom, which is also bonded to two ethoxy groups and one methyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyldiethoxy(methyl)silane can be synthesized through the hydrosilylation reaction, where cyclohexene reacts with diethoxymethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and optimized catalyst systems enhances the efficiency and scalability of the production. The reaction mixture is then purified through distillation to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups in this compound can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature.

    Reduction: Lithium aluminum hydride; conducted under anhydrous conditions.

    Substitution: Halides, amines; reactions often require a catalyst or elevated temperatures.

Major Products Formed:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Simplified silane structures.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Cyclohexyldiethoxy(methyl)silane is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: This compound is used in the modification of biomolecules to enhance their stability and functionality.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: this compound is employed in the production of silicone-based materials, coatings, and adhesives, providing improved adhesion and durability.

Mechanism of Action

The mechanism by which cyclohexyldiethoxy(methyl)silane

Properties

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

InChI

InChI=1S/C11H22O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3

InChI Key

RYZCGPNGORATOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]C1CCCCC1

Origin of Product

United States

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